5-(1-cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Physicochemical profiling Drug-likeness Lead optimization

5-(1-Cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946817-61-3) is a heterocyclic small molecule belonging to the pyrazole–thiadiazole hybrid scaffold class, with molecular formula C10H13N5S and molecular weight 235.31 g/mol. The compound incorporates a cyclopentyl substituent at the N1 position of the pyrazole ring, distinguishing it from simpler N-alkyl analogs (e.g., N-methyl, N-ethyl variants) by conferring increased steric bulk and lipophilicity.

Molecular Formula C10H13N5S
Molecular Weight 235.31
CAS No. 1946817-61-3
Cat. No. B2436953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
CAS1946817-61-3
Molecular FormulaC10H13N5S
Molecular Weight235.31
Structural Identifiers
SMILESC1CCC(C1)N2C(=CC=N2)C3=NN=C(S3)N
InChIInChI=1S/C10H13N5S/c11-10-14-13-9(16-10)8-5-6-12-15(8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,11,14)
InChIKeyGHACYGXZPRDBJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-Cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946817-61-3): Procurement-Ready Chemical Profile for Kinase-Targeted Drug Discovery


5-(1-Cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946817-61-3) is a heterocyclic small molecule belonging to the pyrazole–thiadiazole hybrid scaffold class, with molecular formula C10H13N5S and molecular weight 235.31 g/mol. The compound incorporates a cyclopentyl substituent at the N1 position of the pyrazole ring, distinguishing it from simpler N-alkyl analogs (e.g., N-methyl, N-ethyl variants) by conferring increased steric bulk and lipophilicity. [1] Pyrazole–thiadiazole hybrids are recognized in the medicinal chemistry literature as privileged scaffolds for kinase inhibition, with demonstrated activity against targets including CK2, EGFR, VEGFR-2, and p38 MAPK, as well as modulation of the NF-κB pathway. [2][3] The compound is commercially available at ≥95% purity from multiple suppliers, positioning it as an accessible starting point for structure–activity relationship (SAR) exploration and lead optimization campaigns.

Why N1-Substituent Identity in Pyrazole–Thiadiazole Hybrids Is a Critical Procurement Decision: The 5-(1-Cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine Case


Within the pyrazole–thiadiazol-2-amine chemotype, the identity of the N1-substituent on the pyrazole ring is not a minor structural variation—it fundamentally governs target engagement, selectivity, and pharmacokinetic behavior. [1] The cyclopentyl group in 5-(1-cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine introduces a calculated logP of approximately 1.43 and a steric profile distinct from the N-methyl analog (logP ~0.5–0.8 for C6H7N5S; MW 181.22), which directly impacts membrane permeability and binding pocket complementarity. Published SAR data on pyrazole–thiadiazole hybrids demonstrate that bulky, lipophilic substituents at the para or N1 position of the pyrazole correlate with enhanced antiparasitic and anticancer potency, as evidenced by structure–activity relationship studies showing that compounds with larger substituents exhibit superior biological effects. [2] Furthermore, the cyclopentyl–pyrazole motif has been explicitly claimed in FXR modulator patents (Hoffmann-La Roche, WO2011117213) and sigma-1 receptor ligand series, indicating that this specific substituent pattern has been prioritized in multiple therapeutic programs over simpler alkyl alternatives. [3] Generic substitution with N-methyl, N-ethyl, or N-unsubstituted analogs would therefore alter the physicochemical and pharmacological fingerprint of any SAR series, potentially invalidating prior optimization efforts and compromising lead series integrity.

Quantitative Differentiation Evidence: 5-(1-Cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine vs. Closest Analogs


N1-Cyclopentyl vs. N1-Methyl Substitution: Differential Physicochemical Properties Governing Drug-Likeness and Membrane Permeability

The N1-cyclopentyl substituent on the pyrazole ring of 5-(1-cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946817-61-3) yields calculated logP = 1.43, topological polar surface area (TPSA) = 66.49 Ų, molecular weight = 235.31 g/mol, and 3 rotatable bonds, compared to the N1-methyl analog (CAS 1342779-21-8) with molecular weight 181.22 g/mol and an estimated logP in the 0.5–0.8 range (C6H7N5S, 1 fewer rotatable bond). [1] Both compounds satisfy Lipinski's Rule of Five criteria (MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10), but the cyclopentyl derivative occupies a more lipophilic region of drug-like chemical space, which has been associated with improved passive membrane permeability and enhanced target binding through hydrophobic interactions in published pyrazole–thiadiazole SAR. [2]

Physicochemical profiling Drug-likeness Lead optimization

Kinase Inhibition Potential: Pyrazole–Thiadiazole Scaffold Class-Level Evidence with N1-Substituent-Dependent Potency Trends

The pyrazole–thiadiazol-2-amine scaffold has demonstrated potent kinase inhibitory activity across multiple targets. The N1-methyl analog 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1342779-21-8) exhibited IC50 = 0.45 µM against protein kinase CK2 in a 2022 study, with molecular docking revealing that the thiadiazole ring forms critical hydrogen bonds with the enzyme active site while the pyrazole moiety enhances binding through hydrophobic interactions. [1] In the EGFR kinase context, structurally related pyrazole–thiadiazole hybrids show activities ranging from IC50 = 0.024 µM (compound 6g) to low micromolar values, demonstrating that the scaffold can achieve sub-nanomolar potency with appropriate substitution. [2] The cyclopentyl substituent, by virtue of its larger hydrophobic surface area compared to methyl, is predicted to enhance hydrophobic packing within kinase ATP-binding pockets, consistent with SAR trends observed across pyrazole-based kinase inhibitor programs. [3]

Kinase inhibition CK2 EGFR Anticancer

NF-κB Pathway Modulation: In Vivo Cardioprotective Efficacy of Pyrazole–Thiadiazole Derivatives and Implications for Cyclopentyl Analog Selection

Pyrazole–thiadiazole derivatives have been validated as potent NF-κB inhibitors with in vivo cardioprotective efficacy. In a 2020 study (Wang et al., Pharmacology), compound 6c—a pyrazole–thiadiazole hybrid—demonstrated potent inhibition of NF-κB transcriptional activity in a luciferase reporter assay and conferred significant cardioprotection in a rat model of isoproterenol-induced myocardial infarction. [1] Quantitatively, 6c treatment reduced serum cardiac injury biomarkers (creatine kinase, creatine kinase-MB, aspartate aminotransferase, alanine aminotransferase, lactate dehydrogenase) compared to the isoproterenol-only group, decreased oxidative stress markers (MDA, MPO) while restoring antioxidant enzymes (superoxide dismutase, glutathione peroxidase-1), and produced dose-dependent reductions in TUNEL-positive apoptotic cell counts in cardiac tissue. [1] Western blot analysis confirmed that 6c modulated Bcl-2 family proteins and inhibited phosphorylation of NF-κB and IκBα. [1] While 5-(1-cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine was not the specific compound tested in this study, the shared pyrazole–thiadiazole pharmacophore and the established role of N1-substituent bulk in modulating NF-κB pathway engagement support its candidacy as a scaffold for NF-κB-targeted probe development. [2]

NF-κB inhibition Cardioprotection In vivo pharmacology Myocardial infarction

Commercial Availability and Supply Chain Differentiation: Purity, Catalog Accessibility, and Procurement Readiness

5-(1-Cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946817-61-3) is commercially available at ≥95% purity from established chemical suppliers, with catalog number CM669619 and molecular weight confirmed at 235.31 g/mol. In contrast, the N1-methyl analog (CAS 1342779-21-8) is also commercially accessible (purity ≥97% from select vendors, MW 181.22), but the cyclopentyl derivative represents a less commonly stocked, more specialized building block within the pyrazole–thiadiazole chemical space. The compound's CAS registry (1946817-61-3) is distinct from its positional isomers: 5-(1-cyclopentyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine (CAS 1946817-77-1) and 5-(1-cyclopentyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine (CAS 1946818-39-8), enabling unambiguous procurement. The 5-yl regioisomer places the thiadiazole ring directly adjacent to the pyrazole N1-cyclopentyl group, a connectivity pattern that maximizes steric and electronic influence of the cyclopentyl substituent on the thiadiazole 2-amine pharmacophore.

Chemical procurement Supply chain Research reagent Purity specification

Cyclopentyl–Pyrazole Motif in FXR and Sigma-1 Receptor Therapeutic Programs: Patent-Backed Evidence of Privileged Substituent Status

The cyclopentyl–pyrazole substructure present in 5-(1-cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine has been independently claimed as a key structural motif in multiple therapeutic patent families. Hoffmann-La Roche's patent WO2011117213A1 (and its national phase entries including JP5868937B2, CN102791695A) explicitly claims cyclopentyl- and cycloheptylpyrazole derivatives as FXR (farnesoid X receptor) modulators for treating dyslipidemia, metabolic syndrome, and related conditions. [1] Independently, Corbera et al. (2006) demonstrated that cycloalkyl-annelated pyrazoles, including cyclopentyl-substituted variants, display high affinity (pKi > 8, corresponding to Ki < 10 nM) for the sigma-1 receptor, with a medicinal-chemistry-guided approach yielding druglike and selective ligands. [2] These independent patent and literature precedents confirm that the cyclopentyl–pyrazole motif is not an arbitrary substituent choice but has been rationally selected in multiple therapeutic programs for its ability to confer target binding, selectivity, and druglike properties. The thiadiazole extension in CAS 1946817-61-3 adds an additional hydrogen-bonding pharmacophore that can be exploited for kinase or NF-κB pathway targeting, as validated by the broader pyrazole–thiadiazole literature.

FXR modulation Sigma-1 receptor Patent analysis Therapeutic prioritization

Optimal Research and Procurement Application Scenarios for 5-(1-Cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 1946817-61-3)


Kinase Inhibitor Lead Generation and SAR Expansion Campaigns

This compound is ideally positioned as a core scaffold for kinase inhibitor library design, particularly targeting CK2, EGFR, VEGFR-2, or p38 MAPK. The cyclopentyl N1-substituent provides a distinct chemical handle for SAR exploration that cannot be replicated by methyl or ethyl analogs. [1] Procurement of CAS 1946817-61-3 at ≥95% purity enables immediate deployment in biochemical kinase assays, with the expectation—based on close analog data (methyl analog CK2 IC50 = 0.45 µM; pyrazole–thiadiazole EGFR IC50 = 0.024 µM)—of sub-micromolar to nanomolar inhibitory activity. [2] The cyclopentyl group's enhanced lipophilicity (clogP = 1.43) may improve cell permeability relative to less lipophilic analogs, facilitating cellular target engagement assays without requiring prodrug strategies.

NF-κB Pathway Probe Development for Cardiovascular and Inflammatory Disease Models

Given the demonstrated in vivo efficacy of pyrazole–thiadiazole derivatives as NF-κB inhibitors with cardioprotective effects in rat myocardial infarction models, this compound serves as a logical starting point for developing next-generation NF-κB probes. [3] Researchers investigating ischemia-reperfusion injury, cardiac remodeling, or inflammatory signaling can use this compound to explore whether the cyclopentyl substituent alters the NF-κB inhibition potency, selectivity versus other inflammatory pathways (e.g., COX-2, MAPK), or pharmacokinetic profile relative to previously characterized derivatives such as compound 6c. [4] The compound's drug-like physicochemical profile (MW 235, logP 1.43, TPSA 66.49, Lipinski-compliant) supports both in vitro mechanistic studies and preliminary in vivo pharmacokinetic assessment.

FXR and Nuclear Receptor Modulator Screening Cascades

The cyclopentyl–pyrazole motif has been independently validated in FXR modulator patents (Hoffmann-La Roche, WO2011117213). [5] While the Roche patent series focuses on cyclopentylpyrazoles without the thiadiazole extension, the addition of the 1,3,4-thiadiazol-2-amine moiety introduces additional hydrogen-bonding capacity that may confer dual pharmacology (FXR modulation plus kinase or NF-κB pathway engagement) or improved FXR binding through expanded interactions with the receptor ligand-binding domain. Screening this compound in FXR transactivation assays, either alone or as part of a focused library of cyclopentyl–pyrazole–thiadiazole hybrids, could identify novel FXR modulators with differentiated efficacy or safety profiles for metabolic disease indications.

Chemical Biology Tool Compound for Cyclopentyl Substituent Effects in Heterocyclic SAR

As a well-characterized, commercially available building block with unambiguous regioisomeric identity (5-yl, CAS 1946817-61-3), this compound is suitable for systematic physicochemical profiling studies comparing N1-substituent effects (methyl vs. ethyl vs. isopropyl vs. cyclopentyl vs. cycloheptyl) on logP, solubility, metabolic stability, and permeability within the pyrazole–thiadiazole chemotype. Such head-to-head comparator studies are essential for building predictive models of substituent effects in medicinal chemistry, and the availability of all regioisomers (3-yl, 4-yl, and 5-yl) under distinct CAS numbers enables rigorous SAR analysis that controls for positional effects.

Quote Request

Request a Quote for 5-(1-cyclopentyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.